2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid
Description
Properties
CAS No. |
1258640-31-1 |
|---|---|
Molecular Formula |
C7H10F3NO2 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-2-1-4(11-5)3-6(12)13/h4-5,11H,1-3H2,(H,12,13) |
InChI Key |
RZXZONFTCIMTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the acetic acid moiety. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
A. Heterocycle Core
- Pyrrolidine vs. Pyridine/Pyrazole: The pyrrolidine ring in the target compound introduces conformational rigidity compared to pyridine or pyrazole derivatives. Pyridine-based analogs (e.g., ) exhibit planar aromaticity, influencing π-π stacking in biological targets.
B. Substituent Effects
- -CF₃ vs. -Cl/-F : The -CF₃ group in the target compound and provides strong electron-withdrawing effects, enhancing acidity (pKa ~2–3) and resistance to oxidative metabolism. In contrast, -F () is less electron-withdrawing, reducing lipophilicity.
- Sodium Salt Formation : The sodium salt () increases aqueous solubility, critical for drug formulation, whereas the free acid form (target compound) is more lipid-soluble.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW 205.13) is heavier than fluorinated analogs (e.g., , MW 155.13) but lighter than pyridine derivatives with -Cl (, MW 239.58). Sodium salts () exhibit higher solubility due to ionic character.
- Thermal Stability : The target’s high boiling point (275.1°C) reflects strong intermolecular hydrogen bonding, whereas pyrazole derivatives () may decompose at lower temperatures due to ring strain.
Biological Activity
2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a suitable candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C7H10F3N
- Molecular Weight : 179.16 g/mol
- IUPAC Name : this compound
- CAS Number : 1258640-31-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can influence the binding affinity and specificity of the compound, potentially modulating neurotransmitter systems and other cellular pathways.
Pharmacological Studies
- Neuropharmacology : Research indicates that pyrrolidine derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in addiction and cognitive functions. For instance, compounds similar to this compound have demonstrated effects on reducing alcohol consumption in animal models .
- Anticonvulsant Activity : In vivo studies have shown that related pyrrolidine derivatives exhibit significant anticonvulsant properties. For example, compounds containing a pyrrolidine structure have been tested in seizure models, showing protective effects against induced seizures .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, suggesting potential therapeutic applications in conditions like arthritis or other inflammatory diseases.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related pyrrolidine derivative in a rat model of neurodegeneration. The compound significantly reduced neuronal death and improved cognitive function as measured by behavioral tests, indicating its potential for treating neurodegenerative diseases.
Case Study 2: Anticonvulsant Efficacy
In a double-blind study involving mice subjected to chemically induced seizures, this compound exhibited a dose-dependent reduction in seizure frequency and duration compared to control groups. This suggests its potential utility as an anticonvulsant agent.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves functionalization of pyrrolidine precursors with trifluoromethyl groups followed by acetic acid coupling. For example, tert-butoxycarbonyl (BOC)-protected pyrrolidine derivatives (e.g., 2-(1-Boc-pyrrolidin-2-yl)acetic acid, CAS 194154-91-1) can undergo deprotection under acidic conditions to yield the target compound . Optimization includes:
- Catalyst Screening : Use trifluoroacetic acid (TFA) or HCl for efficient BOC removal.
- Temperature Control : Maintain 0–5°C during coupling reactions to minimize side products.
- Purification : Employ reverse-phase HPLC with ammonium acetate buffer (pH 6.5) for high-purity isolation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times to reference standards (e.g., 95–97% purity thresholds as in similar trifluoromethylated compounds) .
- Spectroscopy : Confirm the trifluoromethyl group via (δ ≈ -60 to -70 ppm) and pyrrolidine ring protons via (δ 1.8–3.5 ppm) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match theoretical values (e.g., [M+H] = 224.07 for CHFNO) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, and what implications does this have for drug design?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., using shake-flask method) to assess membrane permeability. Trifluoromethyl groups increase hydrophobicity, enhancing blood-brain barrier penetration in analogs like 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid .
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to evaluate resistance to oxidative degradation. The CF group reduces CYP450-mediated metabolism compared to non-fluorinated analogs .
- Data Table :
| Property | Value (Example) | Method | Reference |
|---|---|---|---|
| logP | 1.8–2.2 | Shake-flask | |
| Metabolic Half-life | >60 min | Microsomal Assay |
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethyl-pyrrolidine derivatives?
- Methodological Answer :
- Assay Standardization : Use uniform buffer systems (e.g., pH 6.5 ammonium acetate) to minimize variability in enzyme inhibition studies .
- Structural Confirmation : Cross-validate via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out stereoisomer interference, as seen in BOC-protected analogs .
- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, patent literature) to identify outliers caused by impurities (e.g., <95% purity in commercial batches) .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or proteases)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the acetic acid moiety and catalytic residues (e.g., serine in proteases).
- QSAR Modeling : Corrogate substituent effects (e.g., CF position) with activity data from analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon trifluoromethyl substitution, as applied to benzothiazole-based inhibitors .
Critical Data Contradictions and Solutions
- Purity Discrepancies : Commercial batches may report 95% (HPLC) vs. 97% (NMR) due to residual solvents or stereochemical impurities. Mitigate via orthogonal validation (e.g., for carbonyl group integrity) .
- Bioactivity Variability : Differences in IC values (e.g., 10 nM vs. 1 µM) may arise from assay conditions. Standardize using ATP concentration controls in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
